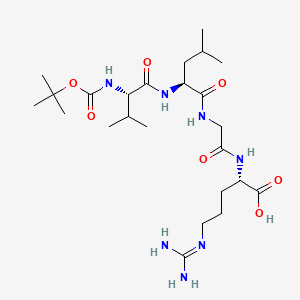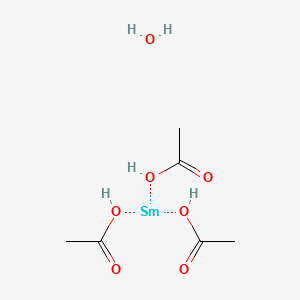
Samarium acetate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium acetate hydrate is an acetate salt of samarium, with the chemical formula of Sm(CH₃COO)₃·xH₂O. It exists in both hydrate and tetrahydrate forms. This compound is known for its pale yellow powder appearance and is moderately soluble in water. This compound is utilized in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium acetate hydrate can be synthesized by dissolving samarium(III) oxide in a 50% acetic acid solution. The solution is then crystallized and vacuum dried to obtain the tetrahydrate form . Another method involves the crystallization of mixed anion acetates from samarium chloride hexahydrate and samarium oxychloride in acetic acid solution .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Samarium acetate hydrate undergoes various types of chemical reactions, including:
Oxidation: Samarium acetate can be oxidized to form samarium oxide.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other coordinating ligands. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
Major products formed from reactions involving this compound include samarium oxide, various samarium coordination complexes, and other samarium salts .
Scientific Research Applications
Samarium acetate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other samarium compounds and as a catalyst in organic reactions.
Biology: Samarium compounds are explored for their potential use in biological imaging and as therapeutic agents.
Mechanism of Action
The mechanism of action of samarium acetate hydrate involves its ability to coordinate with various ligands and participate in redox reactions. In biological systems, it can interact with cellular components, potentially affecting molecular pathways involved in imaging and therapy. The exact molecular targets and pathways depend on the specific application and the form of samarium used .
Comparison with Similar Compounds
Similar Compounds
- Gadolinium acetate hydrate
- Neodymium acetate hydrate
- Europium acetate hydrate
- Terbium acetate hydrate
- Ytterbium acetate tetrahydrate
Uniqueness
Samarium acetate hydrate is unique due to its specific coordination chemistry and its role in the production of samarium-cobalt magnets. Compared to other lanthanide acetates, this compound has distinct applications in both industrial and medical fields, particularly in radiation therapy and high-performance magnets .
Properties
IUPAC Name |
acetic acid;samarium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Sm/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITSQBNOPPGAHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Sm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-5-en-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)-2-methylprop-2-enoate](/img/structure/B561342.png)

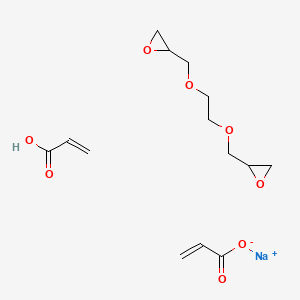
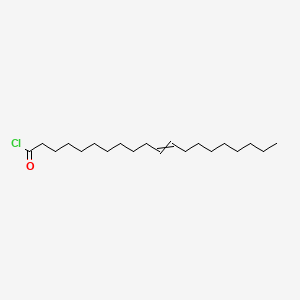
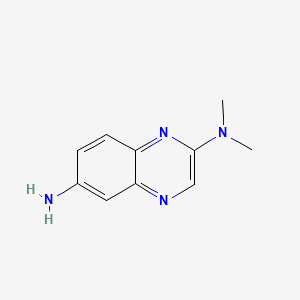
![1H-Cyclopenta[3,4]pyrazolo[1,5-A]pyridine](/img/structure/B561354.png)
![[1,2,5]Oxadiazolo[3,4-G]quinoxaline](/img/structure/B561357.png)
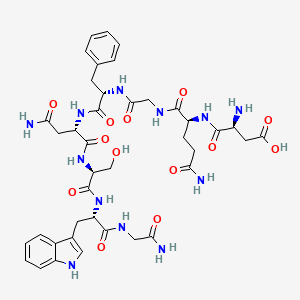
![[(1S,2S,3R,4S,9R,10R,13R,16R,18R,19R)-3,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate](/img/structure/B561359.png)

![2,7-Dichlorothiazolo[5,4-D]pyrimidine](/img/structure/B561363.png)
